Cas no 2149148-60-5 (2-methyl-4-(2-nitroethenyl)pyridine)
2-methyl-4-(2-nitroethenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-(2-nitroethenyl)pyridine
- 2149148-60-5
- EN300-1736504
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- Inchi: 1S/C8H8N2O2/c1-7-6-8(2-4-9-7)3-5-10(11)12/h2-6H,1H3/b5-3+
- InChI Key: UYNWBWQWICUZSH-HWKANZROSA-N
- SMILES: [O-][N+](/C=C/C1C=CN=C(C)C=1)=O
Computed Properties
- Exact Mass: 164.058577502g/mol
- Monoisotopic Mass: 164.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 58.7Ų
2-methyl-4-(2-nitroethenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736504-1g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 1g |
$1014.0 | 2023-09-20 | ||
| Enamine | EN300-1736504-5g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1736504-10g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 10g |
$4360.0 | 2023-09-20 | ||
| Enamine | EN300-1736504-0.05g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 0.05g |
$851.0 | 2023-09-20 | ||
| Enamine | EN300-1736504-0.1g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 0.1g |
$892.0 | 2023-09-20 | ||
| Enamine | EN300-1736504-0.25g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 0.25g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1736504-0.5g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 0.5g |
$974.0 | 2023-09-20 | ||
| Enamine | EN300-1736504-1.0g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 1g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1736504-2.5g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 2.5g |
$1988.0 | 2023-09-20 | ||
| Enamine | EN300-1736504-5.0g |
2-methyl-4-(2-nitroethenyl)pyridine |
2149148-60-5 | 5g |
$2940.0 | 2023-06-04 |
2-methyl-4-(2-nitroethenyl)pyridine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-methyl-4-(2-nitroethenyl)pyridine
2-Methyl-4-(2-Nitroethenyl)Pyridine: A Comprehensive Overview
2-Methyl-4-(2-nitroethenyl)pyridine, with the CAS number 2149148-60-5, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom. The substituents on the pyridine ring—a methyl group at position 2 and a nitroethenyl group at position 4—confer unique electronic and steric properties, making it a versatile molecule for various applications.
The synthesis of 2-methyl-4-(2-nitroethenyl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a suitable pyridine derivative with a nitroethenyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the nitroethenyl substituent with high precision.
In terms of physical properties, 2-methyl-4-(2-nitroethenyl)pyridine exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands in the range of 250-300 nm, which are indicative of its conjugated π-system. These spectral properties make it a potential candidate for use in optoelectronic devices.
The electronic structure of 2-methyl-4-(2-nitroethenyl)pyridine has been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the nitro group acts as an electron-withdrawing substituent, significantly influencing the molecule's redox properties. This characteristic makes it a promising material for applications in electrochemistry, particularly in the development of novel batteries and supercapacitors.
Recent research has also explored the biological activity of 2-methyl-4-(2-nitroethenyl)pyridine. In vitro studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary results from cytotoxicity assays suggest that this compound may exhibit selective toxicity against cancer cells, making it a candidate for further investigation in oncology drug discovery.
In the field of materials science, 2-methyl-4-(2-nitroethenyl)pyridine has been utilized as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions such as copper(II) and zinc(II) has led to the development of porous materials with applications in gas storage and catalysis.
The environmental impact of 2-methyl-4-(2-nitroethenyl)pyridine has also been a topic of interest. Studies on its biodegradation kinetics reveal that it undergoes rapid microbial degradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when properly managed.
In conclusion, 2-methyl-4-(2-nitroethenyl)pyridine, CAS number 2149148-60-5, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and characterization techniques, continue to expand its potential uses. As research progresses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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